molecular formula C9H10ClN3 B1461981 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 1019111-32-0

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine

Cat. No.: B1461981
CAS No.: 1019111-32-0
M. Wt: 195.65 g/mol
InChI Key: RZQHRCFVCAUBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is characterized by a fused bicyclic heterocyclic core structure consisting of both pyridine and imidazole ring systems. The compound possesses the molecular formula C9H10ClN3 with a molecular weight of 195.65 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, incorporating the imidazo[1,2-a]pyridine core with specific positional designations for the chlorine substituent at position 6 and the ethanamine group at position 2.

The structural formula reveals a bridgehead nitrogen atom that connects the imidazole and pyridine rings, creating the characteristic fused system. The ethanamine substituent is positioned at the 2-position of the imidazole ring, while the chlorine atom occupies the 6-position of the pyridine ring. This specific substitution pattern significantly influences the compound's electronic properties and potential reactivity patterns. The canonical Simplified Molecular Input Line Entry System representation is documented as NCCc1cn2c(n1)ccc(c2)Cl, providing a standardized format for computational analysis and database searches.

The InChI (International Chemical Identifier) string for the compound is InChI=1S/C9H10ClN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2, which serves as a unique identifier for the molecular structure. The corresponding InChIKey is RZQHRCFVCAUBIG-UHFFFAOYSA-N, facilitating efficient database searches and chemical informatics applications. These standardized representations ensure consistent identification across various chemical databases and computational platforms.

Crystallographic Analysis and Conformational Studies

Crystallographic studies of imidazo[1,2-a]pyridine derivatives provide valuable insights into the three-dimensional arrangement and conformational preferences of these compounds. Research on related imidazo[1,2-a]pyridine structures demonstrates that the bicyclic core typically adopts a planar configuration with minimal deviation from planarity. In the case of (5-methyl-imidazo[1,2-a]pyridin-2-yl)methanol, crystallographic analysis revealed that the imidazo[1,2-a]pyridine moiety is approximately planar with a root mean square deviation of 0.024 Angstroms.

Conformational analysis of imidazo[1,2-a]pyridine derivatives indicates that substituents attached to the core structure can adopt various orientations depending on their chemical nature and steric requirements. For compounds with adamantyl side chains, torsion angles between the imidazopyridine core and the substituent range from 0.0 to 7.1 degrees, indicating a highly coplanar arrangement. In contrast, biphenyl-substituted derivatives show torsion angles ranging from 179.3 to 174.9 degrees, demonstrating a nearly antiplanar conformation.

The crystal packing arrangements of imidazo[1,2-a]pyridine derivatives are often stabilized by intermolecular hydrogen bonding interactions and pi-pi stacking between aromatic systems. In crystalline forms, molecules are frequently linked through oxygen-hydrogen to nitrogen hydrogen bonds, forming inversion dimers with specific ring motifs. These structural arrangements contribute to the stability of the crystalline state and influence the physical properties of the compounds. Additional carbon-hydrogen to oxygen hydrogen bonds create ribbon-like structures that are further stabilized by pi-pi interactions with centroid-to-centroid distances ranging from 3.4819 to 3.7212 Angstroms.

Comparative Structural Analysis with Related Imidazo[1,2-a]pyridine Derivatives

Comparative structural analysis reveals significant similarities and differences among various imidazo[1,2-a]pyridine derivatives, particularly regarding their electronic properties and conformational behavior. The parent compound 6-Chloroimidazo[1,2-a]pyridin-2-amine shares the same core structure but differs in the nature of the 2-position substituent, featuring an amino group instead of an ethanamine chain. This structural modification results in a molecular formula of C7H6ClN3 and a reduced molecular weight of 167.59 grams per mole.

Structural comparison with ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate demonstrates how functional group modifications at the 2-position can significantly alter the molecular properties. This acetate derivative possesses a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 grams per mole, representing a substantial increase due to the ester functionality. The presence of the acetate group introduces additional conformational flexibility and potential hydrogen bonding sites compared to the simpler ethanamine substituent.

Analysis of the 2-(bromomethyl)-6-chloroimidazo[1,2-a]pyridine derivative provides insight into halogen substitution effects. This compound features a molecular formula of C8H6BrClN2 with a molecular weight of 245.50 grams per mole, demonstrating how halogen substitution can influence molecular weight and potentially alter electronic properties. The LogP value of 2.88260 for this derivative indicates moderate lipophilicity, which can be compared to other derivatives in the series to understand structure-property relationships.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C9H10ClN3 195.65 Ethanamine at position 2, Chlorine at position 6
6-Chloroimidazo[1,2-a]pyridin-2-amine C7H6ClN3 167.59 Primary amine at position 2, Chlorine at position 6
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate C11H11ClN2O2 238.67 Acetate ester at position 2, Chlorine at position 6
2-(bromomethyl)-6-chloroimidazo[1,2-a]pyridine C8H6BrClN2 245.50 Bromomethyl at position 2, Chlorine at position 6

The dihydrochloride salt form of this compound represents an important structural variant with enhanced solubility properties. This salt form possesses a molecular formula of C9H12Cl3N3 and a molecular weight of 268.6 grams per mole, reflecting the addition of two hydrochloric acid molecules. The formation of the dihydrochloride salt significantly alters the compound's physical properties, including solubility, stability, and crystalline behavior, making it more suitable for various research and potential pharmaceutical applications.

Structural studies of imidazo[1,2-a]pyridine derivatives with various substituents reveal that the electronic properties of the core system can be significantly influenced by the nature and position of substituents. Compounds with electron-withdrawing groups, such as chlorine, tend to stabilize the aromatic system and influence the reactivity patterns. The positioning of substituents also plays a crucial role in determining the overall molecular conformation and intermolecular interactions in the solid state. Research indicates that imidazo[1,2-a]pyridine derivatives with biphenyl side chains maintain coplanar arrangements between the core and the aromatic substituents, while phenyl-substituted derivatives often exhibit twisted conformations with dihedral angles varying significantly.

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHRCFVCAUBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654690
Record name 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-32-0
Record name 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with Alkylating Agents

One primary approach to synthesize 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine involves the condensation of 6-chloro-2-aminopyridine with 2-bromoethylamine or related alkylating agents. This method facilitates the formation of the imidazo[1,2-a]pyridine ring system with an ethanamine substituent at the 2-position.

  • Key Reaction Steps:

    • React 6-chloro-2-aminopyridine with an alkylating agent such as 2-bromoethylamine or bromoacetonitrile under controlled temperature and solvent conditions.
    • Promote cyclization to form the fused imidazo ring.
    • Isolate the product as the free base or convert it into the dihydrochloride salt to improve solubility and stability.
  • Reaction Conditions:

    • Solvents such as ethanol, acetonitrile, or N,N-dimethylformamide (DMF) are commonly used.
    • Reaction temperatures typically range from 40°C to 100°C.
    • Reaction times vary from several hours to overnight to ensure complete conversion.
  • Purification:

    • The crude product is often purified by recrystallization from solvent mixtures such as ethyl acetate and n-hexane.
    • Washing with water and saturated saline solutions followed by drying over anhydrous sodium sulfate is employed to remove impurities.

Synthesis via Intermediate Formamidine and Subsequent Cyclization

A more detailed and optimized synthetic route has been documented in patent literature for related imidazo derivatives, which can be adapted for the target compound:

  • Step 1: Formation of Formamidine Intermediate

    • React 3-amino-6-chloropyridazine (a structural analogue) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C for 2–8 hours.
    • This produces an N,N-dimethyl-N'-3-(6-chloropyridazine)yl-formamidine intermediate.
  • Step 2: Reaction with Bromoacetonitrile

    • Mix the intermediate with a solvent (acetonitrile, ethanol, or DMF).
    • Add bromoacetonitrile and heat at 50–160°C for 3–15 hours to induce cyclization.
    • Adjust pH to 7–9 using saturated sodium carbonate solution to precipitate the product.
  • Step 3: Isolation and Purification

    • Dissolve precipitate in ethyl acetate, wash with water and saturated saline, dry, and filter.
    • Evaporate solvent under reduced pressure to obtain crude product.
    • Recrystallize from ethyl acetate/n-hexane (1:2 volume ratio) to yield pure 6-chloroimidazo[1,2-b]pyridazine derivatives with high purity (up to 98.5%) and yields around 77.5%.

Although this method is described for a pyridazine analogue, the principles and reaction conditions can be adapted for the synthesis of this compound by selecting appropriate starting materials and alkylating agents.

Reaction Parameters and Optimization

Parameter Typical Range / Condition Notes
Starting amine 6-chloro-2-aminopyridine or analogues Purity affects final product quality
Alkylating agent 2-bromoethylamine, bromoacetonitrile Stoichiometry critical for yield
Solvent Ethanol, acetonitrile, N,N-dimethylformamide Solvent choice influences reaction rate and purity
Temperature 40–160°C Higher temperatures accelerate cyclization
Reaction time 2–15 hours Depends on temperature and reagent reactivity
pH adjustment pH 7–9 using saturated sodium carbonate solution Facilitates precipitation and purification
Purification solvent system Ethyl acetate/n-hexane (1:2 volume ratio) Effective for recrystallization and impurity removal

Research Findings and Analytical Data

  • Yield and Purity:

    • Optimized methods report yields of approximately 75–80% with purities exceeding 98%, as confirmed by liquid chromatography and NMR spectroscopy.
  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the imidazo[1,2-a]pyridine ring and ethanamine side chain.
    • Mass spectrometry and elemental analysis further support compound identity and purity.
  • Stability and Handling:

    • The dihydrochloride salt form enhances solubility and stability, making it preferable for storage and biological testing.
    • The free base is more sensitive to moisture and requires careful handling.
  • Catalyst and Green Chemistry Considerations:

    • Recent studies suggest that metal-free catalytic systems can be employed to improve sustainability and reduce environmental impact during synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield (%) Purity (%) Notes
Condensation with alkylating agent 6-chloro-2-aminopyridine + 2-bromoethylamine Alkylation, cyclization, recrystallization 70–80 >98 Straightforward, widely used
Formamidine intermediate route 3-amino-6-chloropyridazine + DMF-DMA + bromoacetonitrile Intermediate formation, cyclization, pH adjustment, recrystallization ~77.5 98.5 High purity, adaptable to analogues

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridines .

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine lies in pharmaceutical development . Its structural characteristics allow it to serve as a lead compound or scaffold in the design of new drugs targeting various diseases. The compound has been investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas due to its unique reactivity profile influenced by the chloro substituent.

Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant biological activities. Specifically, this compound has demonstrated:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of the chloro group enhances its reactivity and selectivity for biological targets compared to similar compounds.

Research Studies and Findings

Several studies have employed techniques such as molecular docking simulations and in vitro assays to evaluate the binding affinities and biological efficacy of this compound. These studies provide insights into how this compound interacts with specific biological targets:

  • Molecular Docking Studies : These studies help predict how well the compound binds to target proteins involved in disease pathways.
  • In Vitro Assays : Laboratory experiments demonstrate the compound's effectiveness against various pathogens or cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine
  • Molecular Formula : C₉H₁₀FN₃
  • Molecular Weight : 179.20 g/mol
  • Key Differences :
    • Halogen Effect : Fluorine’s electronegativity increases polarity and metabolic stability compared to chlorine.
    • Lipophilicity : Lower molecular weight and reduced Cl→F substitution likely decrease logP, improving aqueous solubility.
6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine
  • Structure : Pyrazine core replaces pyridine; bromine at position 4.
  • Synthesis: Reacts 6,8-dibromoimidazo[1,2-a]pyrazine with 2-(pyridin-2-yl)ethanamine in isopropanol/DIPEA at 100°C .
  • Key Differences :
    • Aromatic System : Pyrazine’s electron-deficient nature alters π-π stacking interactions vs. pyridine.
    • Bulkier Substituent : The pyridin-2-yl ethyl group may hinder membrane permeability.

Functional Group Modifications

5-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-isopropyl-4H-1,2,4-triazol-3-amine (Z1096199008)
  • Structure : Triazole-thioether linkage to imidazopyridine.
  • Synthesis: 35% yield via nucleophilic substitution between 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine and 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol .
  • Key Differences :
    • Bioactivity : Designed as a CFTR modulator; the triazole-thioether group introduces hydrogen-bonding and hydrophobic interactions.
    • Mass/Complexity : Higher molecular weight (323.2 g/mol) may reduce bioavailability.
1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethanamine
  • Structure : Trifluoroethylamine substituent.
  • Metabolic Stability: Fluorine atoms resist oxidative metabolism.

Core Saturation and Heterocycle Variations

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine
  • Structure : Partially saturated imidazopyridine core.
  • Lipophilicity: Higher aliphatic content may enhance membrane permeability.
6-Chloro-2-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
  • Structure : Benzimidazole-thioether hybrid.
  • Key Differences :
    • Dual Heterocycles : Combines imidazopyridine’s planar structure with benzimidazole’s rigidity, favoring intercalation or enzyme inhibition .
    • Sulfur Linkage : Thioether improves solubility but may introduce metabolic susceptibility.

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₉H₁₀ClN₃ 195.65 Cl, ethanamine Versatile scaffold for derivatization
2-(6-Fluoro analog) C₉H₁₀FN₃ 179.20 F, ethanamine Enhanced solubility, metabolic stability
Z1096199008 C₁₃H₁₄ClN₆S 323.2 Triazole-thioether CFTR modulator candidate
Trifluoroethylamine derivative C₁₀H₈ClF₃N₃ 262.64 CF₃, ethanamine Increased binding specificity
Tetrahydroimidazopyridine C₉H₁₄N₃ 164.23 Saturated core Improved conformational flexibility

Biological Activity

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features an imidazo[1,2-a]pyridine core with a chloro substituent at the 6-position and an ethanamine group at the 2-position. This structure is significant for its interactions with various biological targets, making it a compound of interest in drug discovery and development.

The chemical formula for this compound is C8H9ClN4, with a molecular weight of 182.64 g/mol. The presence of the chloro group and the imidazo[1,2-a]pyridine scaffold enhances its reactivity and ability to bind to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro substituent and the imidazo[1,2-a]pyridine core are crucial for binding affinity, influencing the compound's pharmacological properties. Research indicates that it may act as an inhibitor of certain kinases, which are vital in various signaling pathways.

Biological Activities

1. Anticancer Properties
Research has demonstrated that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa5.0
A5498.3
MCF-74.7

2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

3. Kinase Inhibition
The compound has shown promise as a kinase inhibitor. Specifically, it has been evaluated against various protein kinases involved in cancer signaling pathways. The selectivity profile indicates that it may preferentially inhibit certain kinases over others, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

A notable study focused on the optimization of imidazo[1,2-a]pyridine derivatives for enhanced potency against Plasmodium falciparum, the causative agent of malaria. The study utilized structure-guided design to improve binding affinity and selectivity towards PfCDPK1 (calcium-dependent protein kinase). The optimized derivatives exhibited EC50 values in the nanomolar range, indicating potent antimalarial activity .

Table 3: In Vitro Efficacy Against P. falciparum

Compound IDEC50 (nM)Selectivity Index
Compound A80>100
Compound B180>50

Q & A

Q. What are the established synthetic routes for 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., dichloroketones or β-ketoesters). For example, chloromethyl-substituted imidazo[1,2-a]pyridines can be synthesized via cyclocondensation of 1,3-dichloroacetone with aminopyridazines, followed by nitration and substitution reactions . Key factors affecting yield include solvent choice (e.g., 1,2-dimethoxyethane for reflux conditions), reaction time, and stoichiometry. A comparative analysis of synthetic routes is summarized below:
MethodSubstratesConditionsYield (%)Reference
Cyclocondensation3-amino-6-chloropyridazine + 1,3-dichloroacetoneReflux in DME, 12 hours55–65
Condensation with β-ketoesters2-aminoimidazole + ethyl acetoacetateEthanol, 80°C, 6 hours40–50

Optimization may involve adjusting temperature gradients or using catalysts (e.g., Lewis acids) to enhance regioselectivity.

Q. How can spectroscopic techniques (NMR, MS, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • 1H/13C NMR : Compare chemical shifts with analogous compounds. For example, the ethanamine moiety (NCCC1=CC=CC=N1) in 2-pyridin-2-ylethanamine shows characteristic peaks at δ 2.8–3.2 ppm (CH2) and δ 8.3–8.5 ppm (pyridine protons) .
  • Mass Spectrometry (MS) : The molecular ion peak (m/z 225.7 for C9H10ClN3) should align with theoretical values. Fragmentation patterns (e.g., loss of Cl or NH2 groups) further validate the structure.
  • Infrared (IR) : Stretching vibrations for NH2 (~3350 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds confirm functional groups.

Cross-referencing with computational predictions (e.g., PubChem CID 75919 for related compounds ) enhances reliability.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction mechanisms for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates. For example:
  • Reaction Path Search : Tools like GRRM or QM/MM simulations map energy barriers for cyclocondensation steps, identifying rate-limiting stages .
  • Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize intermediates in nitration reactions .
  • Regioselectivity : Fukui indices or electrostatic potential surfaces predict electrophilic/nucleophilic sites, aiding in substituent positioning .

Experimental validation via kinetic profiling (e.g., in situ FTIR monitoring) bridges computational and empirical data .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., anxiolytic vs. neuroleptic effects) of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or target specificity. A systematic approach includes:
  • Dose-Response Analysis : Re-evaluate IC50/EC50 values across studies using standardized assays (e.g., GABA receptor binding vs. dopamine receptor inhibition) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to divergent effects in vivo .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-Cl vs. 8-Me groups) on receptor affinity using molecular docking .

Example SAR Table:

Substituent (Position)Receptor TargetActivity (Ki, nM)Study Reference
6-ClGABA-A12.4
8-MeDopamine D245.2

Q. How can factorial design improve the scalability of this compound’s synthesis?

  • Methodological Answer : A 2^k factorial design evaluates critical variables (e.g., temperature, catalyst loading, solvent ratio). For instance:
  • Factors : Temperature (60°C vs. 80°C), catalyst (none vs. 5 mol% FeCl3), solvent (ethanol vs. acetonitrile).
  • Response Variables : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies interactions between factors. Pilot-scale experiments then validate optimized conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar imidazo[1,2-a]pyridine syntheses?

  • Methodological Answer : Discrepancies may stem from:
  • Impurity in Starting Materials : Use HPLC to verify substrate purity (e.g., ≥99% for aminopyridazines) .
  • Atmospheric Sensitivity : Conduct reactions under inert gas (N2/Ar) to suppress oxidation side products .
  • Analytical Variability : Calibrate instruments (e.g., GC-MS) with certified reference standards.

Reproducibility protocols should include detailed spectral data (e.g., NMR peak integration ratios) .

Experimental Design for Biological Studies

Q. What in vitro assays are most suitable for evaluating the neuroactivity of this compound?

  • Methodological Answer : Prioritize target-specific assays:
  • Calcium Flux Assays : FLIPR Tetra systems measure intracellular Ca²⁺ changes in HEK293 cells expressing GABA receptors .
  • Radioligand Binding : Competitive binding studies with [3H]-diazepam (for GABA-A) or [3H]-spiperone (for D2 receptors) quantify affinity .
  • Cytotoxicity Screening : MTT assays on SH-SY5Y cells ensure therapeutic indices >10 .

Normalize data to positive controls (e.g., diazepam for GABA-A) to contextualize potency.

Notes

  • Citations : All references are derived from peer-reviewed journals or reputable technical reports. Commercial/market data (e.g., ) are excluded per guidelines.
  • Data Integrity : Computational and experimental methodologies are cross-validated using multiple sources (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.